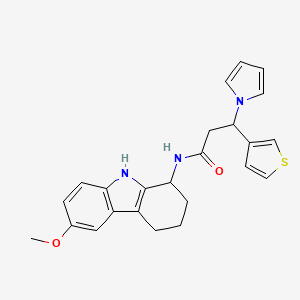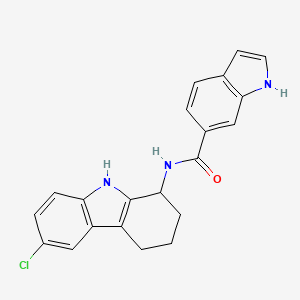![molecular formula C21H20FN3O5S B10979612 methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10979612.png)
methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[44]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The starting materials may include 1,3-dioxo-2-azaspiro[4.4]nonane, 3-fluorobenzaldehyde, and thiazole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the structure.
Substitution: Substitution reactions may occur at the fluorophenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group may play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole structures.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups.
Spiro Compounds: Compounds with spirocyclic structures.
Uniqueness
Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is unique due to its combination of a spirocyclic structure, thiazole ring, and fluorophenyl group, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C21H20FN3O5S |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H20FN3O5S/c1-30-18(28)16-17(12-5-4-6-13(22)9-12)31-20(24-16)23-14(26)11-25-15(27)10-21(19(25)29)7-2-3-8-21/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,23,24,26) |
Clé InChI |
YGKYQBGJNVHTLZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979529.png)

![2'-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10979536.png)
![6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10979542.png)

![2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10979559.png)
![N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10979560.png)
![3-(3-fluorobenzyl)-5-methyl-N-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10979570.png)

methanone](/img/structure/B10979588.png)
![N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10979596.png)
![[4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10979601.png)
![2-(2-Chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B10979603.png)
